molecular formula C15H17ClN2O B3034465 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole CAS No. 1785762-31-3

5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole

Cat. No.: B3034465
CAS No.: 1785762-31-3
M. Wt: 276.76
InChI Key: HGZUKNZHCSZNBV-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chlorobenzyl and piperidinyl groups in the molecule suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.

    Introduction of the Chlorobenzyl Group: This step involves the alkylation of the oxazole ring with 2-chlorobenzyl halides under basic conditions.

    Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution of the oxazole derivative with piperidine.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature and pressure.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
  • 5-(2-Chlorobenzyl)-2-(piperidin-4-yl)oxazole
  • 5-(2-Chlorobenzyl)-2-(morpholin-3-yl)oxazole

Uniqueness

5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is unique due to the specific positioning of the piperidinyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-14-6-2-1-4-11(14)8-13-10-18-15(19-13)12-5-3-7-17-9-12/h1-2,4,6,10,12,17H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZUKNZHCSZNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(O2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 2
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 3
Reactant of Route 3
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 4
Reactant of Route 4
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 5
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 6
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole

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